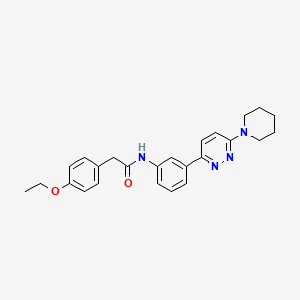

2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide

Description

Properties

IUPAC Name |

2-(4-ethoxyphenyl)-N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2/c1-2-31-22-11-9-19(10-12-22)17-25(30)26-21-8-6-7-20(18-21)23-13-14-24(28-27-23)29-15-4-3-5-16-29/h6-14,18H,2-5,15-17H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIQVJLUZIJWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide typically involves multi-step organic synthesis. One common route includes:

Formation of the Acetamide Backbone: The initial step involves the acylation of 4-ethoxyaniline with acetic anhydride to form 2-(4-ethoxyphenyl)acetamide.

Pyridazine Ring Formation: The next step involves the formation of the pyridazine ring. This can be achieved by reacting 3-bromo-6-(piperidin-1-yl)pyridazine with a suitable aryl boronic acid under Suzuki coupling conditions.

Final Coupling: The final step involves coupling the pyridazine derivative with 2-(4-ethoxyphenyl)acetamide using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a phenol derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Phenol derivatives.

Reduction: Amine derivatives.

Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, it may be used as a probe to study the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, it could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The piperidine and pyridazine rings are often involved in interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

The compound shares structural motifs with several analogs, particularly in its pyridazine core and acetamide linkage. Below is a detailed comparison:

Structural and Functional Group Analysis

Key Observations:

Pyridazine vs. Thiadiazole-Pyridazine Hybrid (CB-839) :

- The target compound’s pyridazine core is simpler than CB-839’s thiadiazole-pyridazine system, which may influence binding specificity. Piperidine at position 6 (target) contrasts with CB-839’s trifluoromethoxy-phenyl group, suggesting divergent electronic and steric profiles .

- Biological Implications : CB-839’s thiadiazole and electron-withdrawing CF3O group enhance potency as a GLS inhibitor, while the target’s ethoxyphenyl and piperidine groups may favor different targets, such as kinases or GPCRs.

Ethoxyphenyl vs. Trifluoromethoxy Groups :

- The 4-ethoxyphenyl group (target) increases lipophilicity (logP ~3.5 estimated) compared to CB-839’s polar trifluoromethoxy substituent (logP ~2.8). This difference could impact blood-brain barrier penetration or metabolic stability .

Piperidine vs. This may enhance receptor interactions in the target compound compared to morpholine-based analogs .

Notes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.